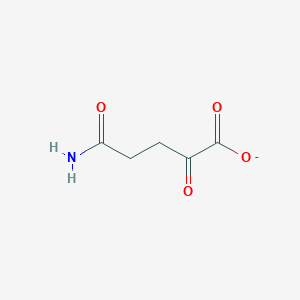
2-Oxoglutaramate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxoglutaramate is a 2-oxo monocarboxylic acid anion. It has a role as a human metabolite. It derives from a glutaramate. It is a conjugate base of a 2-oxoglutaramic acid.
Aplicaciones Científicas De Investigación
Biocatalytic Applications
2-Oxoglutarate-Dependent Oxygenases
2-oxoglutarate-dependent oxygenases (2OGXs) are versatile biocatalysts that facilitate the activation of C-H bonds, enabling various chemical transformations such as hydroxylations, demethylations, and halogenations. These enzymes have shown promise in the industrial synthesis of pharmaceuticals and agrochemicals. Recent studies highlight their use in:
- Amino Acid Functionalization : 2OGXs catalyze the oxyfunctionalization of amino acids, which is crucial for synthesizing complex molecules used in drug development .
- Antibiotic Synthesis : The potential to synthesize novel antibiotics through 2OGX-catalyzed reactions has been explored, indicating a pathway for developing new therapeutic agents .
Agricultural Enhancements
Stress Mitigation in Plants
Research has demonstrated that 2-oxoglutarate plays a significant role in enhancing plant resilience under stress conditions, particularly drought. A study revealed that the application of foliar nitrogen combined with 2OG significantly improved soybean yield under drought stress by:
- Increasing proline accumulation and soluble sugars.
- Enhancing activities of key enzymes like glutamine synthetase and glutamate synthase.
- Reducing negative impacts on photosynthesis and overall plant health .
This dual application not only improves crop yield but also supports sustainable agricultural practices by mitigating the effects of climate-induced stress.
Therapeutic Potential in Human Health
Role in Neurodegenerative Diseases
Emerging evidence suggests that 2OG-dependent enzymes may be involved in neurodegenerative diseases such as Alzheimer's disease (AD). These enzymes regulate critical biological processes including:
- Collagen Biosynthesis : Essential for maintaining structural integrity in tissues.
- Hypoxia Response : Acting as sensors for oxygen levels, which is crucial during cellular stress conditions .
Research indicates that modulating the activity of these enzymes could offer therapeutic avenues for protecting against synapse loss and other neurodegenerative effects associated with aging .
Modulation of Enzyme Activity
Selective Enhancement or Inhibition of Oxygenases
Recent studies have shown that derivatives of 2-oxoglutarate can selectively enhance or inhibit the activity of specific oxygenases involved in various metabolic pathways. For instance:
- Factor Inhibiting Hypoxia-Inducible Transcription Factor (HIF-α) : Certain 2OG derivatives were found to enhance its activity, which could have implications for cancer therapy and metabolic regulation .
- Aspartate/Asparagine Hydroxylase : This enzyme's activity can also be modulated by specific 2OG derivatives, suggesting potential applications in drug design .
Data Tables
Propiedades
Fórmula molecular |
C5H6NO4- |
|---|---|
Peso molecular |
144.11 g/mol |
Nombre IUPAC |
5-amino-2,5-dioxopentanoate |
InChI |
InChI=1S/C5H7NO4/c6-4(8)2-1-3(7)5(9)10/h1-2H2,(H2,6,8)(H,9,10)/p-1 |
Clave InChI |
COJBGNAUUSNXHX-UHFFFAOYSA-M |
SMILES |
C(CC(=O)N)C(=O)C(=O)[O-] |
SMILES canónico |
C(CC(=O)N)C(=O)C(=O)[O-] |
Sinónimos |
2-oxoglutaramate alpha-ketoglutaramate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















